molecular formula C14H21BO2 B1356962 2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 356570-53-1

2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1356962
M. Wt: 232.13 g/mol
InChI Key: BOEXYCYPLLWKMJ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DMTMD) is a new class of organoboron compound that has recently been synthesized and studied for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry. DMTMD has been found to possess a wide range of interesting properties, including high solubility in organic solvents, strong Lewis acidity, and low reactivity to air and moisture. This has led to a growing interest in DMTMD as a potential platform for the development of new synthetic methods, materials, and pharmaceuticals.

Scientific Research Applications

Palladium-Catalyzed Silaboration

A study by Chang et al. (2005) describes a method for synthesizing various 2-silylallylboronates from allenes and 2-(dimethylphenylsilanyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane. This process, catalyzed by palladium complexes, is noteworthy for its high regio- and stereoselectivity. The research demonstrates that this method can be applied to synthesize homoallylic alcohols, showcasing the utility of the compound in complex chemical reactions (Chang et al., 2005).

Synthesis of Boron Capped Polyenes

Das et al. (2015) reported on the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. This methodology was applied in synthesizing boron-containing resveratrol analogues and polyene systems, which are potential intermediates for materials used in LCD technology. This indicates the compound’s relevance in the synthesis of materials for electronic applications (Das et al., 2015).

Serine Protease Inhibitors

Spencer et al. (2002) explored the synthesis of 2-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and their activity against serine proteases like thrombin. This highlights the potential of the compound in medicinal chemistry, particularly as a building block for enzyme inhibitors (Spencer et al., 2002).

Catalytic Hydroboration

A study by Koren-Selfridge et al. (2009) describes the synthesis of a boron-substituted hydroxycycylopentadienyl ruthenium hydride using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound was used in the hydroboration of aldehydes, imines, and ketones, providing a novel method for catalytic hydroboration under mild conditions (Koren-Selfridge et al., 2009).

Nucleophilic Addition Reactions

Shimizu et al. (2010) researched the use of 2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in double nucleophilic addition reactions with ketene silyl acetals. This method yielded delta-hydroxyesters, demonstrating the compound’s applicability in complex organic syntheses (Shimizu et al., 2010).

Lipogenic Inhibitors

Das et al. (2011) synthesized a series of boron-containing stilbene derivatives using 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane. These compounds demonstrated inhibitory effects on lipogenesis in mammalian hepatocytes, suggesting potential therapeutic applications in lipid-lowering drugs (Das et al., 2011)

properties

IUPAC Name

2-(2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-10-7-8-11(2)12(9-10)15-16-13(3,4)14(5,6)17-15/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEXYCYPLLWKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579283
Record name 2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

356570-53-1
Record name 2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356570-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RS Fuscaldo, PHV Vontobel, EO Boeira… - European Journal of …, 2019 - Wiley Online Library
Herein, we describe the development of a short, simple, and efficient synthesis of amino‐ and hydroxymethyl‐substituted benzoxaboroles. The key step in our strategy was the early …
C Luo, C Xu - Synthesis, 2021 - thieme-connect.com
Pd 2 dba 3 /XPhos in poly(ethylene glycol) (PEG-2000) is shown to be a highly stable and efficient catalyst for the borylation of aryl chlorides with bis(pinacolato)diboron. The borylation …
Number of citations: 1 www.thieme-connect.com

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